4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine
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Overview
Description
4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine is a complex organic compound that features multiple heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine involves multiple steps, each requiring specific reagents and conditions The process typically begins with the preparation of the benzothiazole and thiadiazole intermediates, followed by their coupling with the azetidine moiety
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures. The process would be optimized to maximize yield and minimize waste, with careful monitoring of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more hydrogenated version of the original compound.
Scientific Research Applications
4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It might be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-1,3-benzothiazol-2-amine
- 1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine
- 4-methoxy-1,3-benzothiazol-2-yl
Uniqueness
What sets 4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine apart from these similar compounds is its unique combination of functional groups and heterocyclic structures
Properties
Molecular Formula |
C22H20N6O2S3 |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C22H20N6O2S3/c1-12-25-26-22(31-12)27-10-13(11-27)28(20-23-18-14(29-2)6-4-8-16(18)32-20)21-24-19-15(30-3)7-5-9-17(19)33-21/h4-9,13H,10-11H2,1-3H3 |
InChI Key |
IIIVUDODHADGCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)N2CC(C2)N(C3=NC4=C(C=CC=C4S3)OC)C5=NC6=C(C=CC=C6S5)OC |
Origin of Product |
United States |
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